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Cat. No.: B10831238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Utreloxastat (formerly PTC857) is an investigational small molecule inhibitor of 15-

lipoxygenase with therapeutic potential for neurodegenerative diseases such as amyotrophic

lateral sclerosis (ALS).[1][2][3] A critical characteristic for any centrally acting therapeutic is its

ability to cross the blood-brain barrier (BBB) to reach its target in the central nervous system

(CNS). Preclinical data indicates that Utreloxastat is orally active and permeable to the BBB,

demonstrating favorable distribution into brain tissue in animal models.[1]

These application notes provide a comprehensive overview of the methodologies available to

assess and quantify the BBB permeability of Utreloxastat. The protocols detailed herein are

designed to guide researchers in the systematic evaluation of this key pharmacokinetic

property, from early-stage in silico and in vitro screening to definitive in vivo quantification.

Physicochemical Properties of Utreloxastat
A summary of the key physicochemical properties of Utreloxastat is presented in Table 1.

These parameters are fundamental for in silico modeling and for interpreting the results of in

vitro and in vivo permeability studies.
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Property Value Source

Molecular Formula C18H28O2 PubChem[4]

Molecular Weight 276.4 g/mol PubChem[4]

IUPAC Name

2,3,5-trimethyl-6-

nonylcyclohexa-2,5-diene-1,4-

dione

PubChem[4]

Methodologies for BBB Permeability Assessment
The assessment of Utreloxastat's BBB permeability can be approached through a tiered

strategy, beginning with computational and high-throughput in vitro models, followed by more

complex cell-based assays, and culminating in definitive in vivo studies.

In Silico Prediction
In the initial stages of drug discovery, computational models can predict the likelihood of a

compound crossing the BBB based on its molecular structure and physicochemical properties.

[5] These models utilize algorithms and extensive databases of compounds with known BBB

permeability to establish quantitative structure-activity relationships (QSAR).[6]

Key parameters used in these predictions include:

Lipophilicity (e.g., LogP)

Molecular weight

Polar surface area (PSA)

Hydrogen bond donors and acceptors

The output is often expressed as the logarithm of the ratio of the steady-state concentration of

the drug in the brain to that in the blood (logBB).

In Vitro Assessment
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In vitro models provide a physical system to measure the passive permeability of a compound

and its interaction with efflux transporters.

The PAMPA-BBB assay is a high-throughput, non-cell-based method that models passive

diffusion across the BBB.[7][8] It utilizes a synthetic membrane impregnated with lipids to mimic

the brain capillary endothelial cells.[8]

Protocol 1: PAMPA-BBB Assay for Utreloxastat

Objective: To determine the passive permeability of Utreloxastat across an artificial lipid

membrane simulating the BBB.

Materials:

96-well filter plates (e.g., PVDF membrane)

96-well acceptor plates

Porcine brain lipid extract

Dodecane

Phosphate-buffered saline (PBS), pH 7.4

Utreloxastat stock solution (e.g., 10 mM in DMSO)

Reference compounds (high and low permeability)

Plate reader (UV-Vis or LC-MS/MS for analysis)

Procedure:

Prepare the Artificial Membrane: Dissolve porcine brain lipid extract in dodecane to create

the membrane solution.[9]

Coat the Filter Plate: Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the

membrane of each well of the 96-well filter (donor) plate.
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Prepare the Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).

Prepare Donor Solutions: Dilute the Utreloxastat stock solution and reference compounds in

PBS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration

is low (e.g., <1%).

Start the Assay: Add the donor solutions to the coated filter plate.

Assemble the PAMPA Sandwich: Place the filter plate on top of the acceptor plate, ensuring

the bottom of the filter membrane is in contact with the acceptor solution.

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18

hours) with gentle shaking.

Sample Collection: After incubation, separate the plates and collect samples from both the

donor and acceptor wells.

Quantification: Determine the concentration of Utreloxastat in the donor and acceptor wells

using a suitable analytical method (e.g., LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following

equation:

Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - ([Drug]_acceptor / [Drug]_donor_initial))

Where:

V_D = Volume of the donor well

V_A = Volume of the acceptor well

A = Area of the membrane

t = Incubation time

[Drug]_acceptor = Concentration of Utreloxastat in the acceptor well

[Drug]_donor_initial = Initial concentration of Utreloxastat in the donor well
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Data Presentation:

Compound Papp (cm/s) Permeability Classification

Utreloxastat Calculated Value High/Medium/Low

High Permeability Control Reference Value High

Low Permeability Control Reference Value Low

Cell-based assays, such as those using Caco-2 or MDCK-MDR1 cell lines, provide a more

biologically relevant model by forming a confluent monolayer with tight junctions and

expressing efflux transporters.[10][11][12] While Caco-2 cells are of human colon carcinoma

origin, they are widely used to predict intestinal absorption and can be adapted to assess BBB

permeability.[10][13] MDCK-MDR1 cells are Madin-Darby canine kidney cells transfected with

the human MDR1 gene, making them particularly useful for studying P-glycoprotein (P-gp)

mediated efflux.[14]

Protocol 2: Bidirectional Caco-2 Permeability Assay

Objective: To determine the permeability of Utreloxastat across a Caco-2 cell monolayer and

to assess its potential as a substrate for efflux transporters.

Materials:

Caco-2 cells

Transwell inserts (e.g., 12- or 24-well)

Cell culture medium and reagents

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

Utreloxastat stock solution

Lucifer yellow (monolayer integrity marker)

Reference compounds (e.g., atenolol for low permeability, propranolol for high permeability)
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LC-MS/MS for quantification

Procedure:

Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

Cell Culture and Differentiation: Culture the cells for 21-25 days to allow for differentiation

and the formation of a confluent monolayer with tight junctions.[13]

Monolayer Integrity Check: Measure the trans-epithelial electrical resistance (TEER) to

ensure monolayer integrity. A TEER value above a predetermined threshold (e.g., >200

Ω·cm²) is required.[15] The permeability of a paracellular marker like Lucifer yellow should

also be low.

Permeability Study (Apical to Basolateral - A-B): a. Wash the monolayer with pre-warmed

transport buffer. b. Add transport buffer containing Utreloxastat to the apical (donor) side

and fresh transport buffer to the basolateral (acceptor) side. c. Incubate at 37°C with gentle

shaking. d. At specified time points, collect samples from the basolateral side and replace

with fresh buffer. Collect a sample from the apical side at the end of the experiment.

Permeability Study (Basolateral to Apical - B-A): a. Repeat the process, but add

Utreloxastat to the basolateral (donor) side and sample from the apical (acceptor) side. This

direction is crucial for identifying active efflux.[11]

Quantification: Analyze the concentration of Utreloxastat in all samples by LC-MS/MS.

Data Analysis: Calculate the Papp for both A-B and B-A directions. The efflux ratio (ER) is then

determined:

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux

transporters.[11]

Data Presentation:
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Compound Papp (A-B) (cm/s) Papp (B-A) (cm/s) Efflux Ratio

Utreloxastat Calculated Value Calculated Value Calculated Value

Atenolol Reference Value Reference Value ~1

Propranolol Reference Value Reference Value ~1

Known Efflux

Substrate
Reference Value Reference Value >2

In Vivo Assessment
In vivo studies in animal models are the gold standard for determining the BBB permeability of

a drug candidate under physiological conditions.[16][17]

This method involves administering Utreloxastat to rodents and measuring its concentration in

both brain tissue and plasma at various time points. The resulting brain-to-plasma

concentration ratio (Kp) provides a measure of the extent of brain penetration.[18]

Protocol 3: Rodent Brain Tissue Distribution Study

Objective: To determine the brain-to-plasma concentration ratio of Utreloxastat in rodents.

Materials:

Utreloxastat formulation for administration (e.g., oral gavage)

Rodents (e.g., mice or rats)

Anesthetics

Blood collection supplies (e.g., heparinized tubes)

Surgical tools for brain extraction

Homogenizer

LC-MS/MS for bioanalysis
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Procedure:

Dosing: Administer Utreloxastat to a cohort of rodents at a specified dose and route (e.g.,

oral gavage).

Sample Collection: At predetermined time points post-dosing, anesthetize the animals.

Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge to

obtain plasma.

Brain Perfusion (Optional but Recommended): To remove residual blood from the brain

vasculature, perform a transcardial perfusion with ice-cold saline until the liver is cleared of

blood.

Brain Extraction: Immediately dissect the brain, rinse with cold saline, blot dry, and weigh.

Sample Processing: a. Store plasma samples at -80°C until analysis. b. Homogenize the

brain tissue in a suitable buffer.

Bioanalysis: Determine the concentration of Utreloxastat in the plasma and brain

homogenate samples using a validated LC-MS/MS method.

Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated as:

Kp = C_brain / C_plasma

Where:

C_brain = Concentration of Utreloxastat in brain tissue (ng/g)

C_plasma = Concentration of Utreloxastat in plasma (ng/mL)

To account for drug binding to plasma and brain tissue proteins, the unbound brain-to-plasma

ratio (Kp,uu) can be calculated if the unbound fractions in plasma (fu,p) and brain (fu,b) are

determined (e.g., by equilibrium dialysis):

Kp,uu = (C_brain * fu,b) / (C_plasma * fu,p)
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Data Presentation:

Time Point (h)
Mean Plasma
Concentration
(ng/mL)

Mean Brain
Concentration
(ng/g)

Kp

1 Value Value Calculated

2 Value Value Calculated

4 Value Value Calculated

8 Value Value Calculated

24 Value Value Calculated

Brain microdialysis is a sophisticated technique that allows for the continuous sampling of

unbound drug concentrations in the brain's extracellular fluid (ECF) in freely moving animals.

[19][20][21] This provides a dynamic profile of the pharmacologically active drug concentration

at the target site.

The procedure involves the stereotaxic implantation of a microdialysis probe into a specific

brain region.[19] The probe is perfused with a physiological solution, and small molecules from

the ECF, including Utreloxastat, diffuse across the semipermeable membrane into the

perfusate, which is then collected and analyzed.[20] This technique is considered the gold

standard for determining unbound brain concentrations over time.[22]
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Caption: Tiered approach for assessing BBB permeability.
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Caption: Workflow for the PAMPA-BBB assay.
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Caption: In vivo brain tissue distribution workflow.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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